Pyrimidine, 2-((p-bromobenzyl)(2-(dimethylamino)ethyl)amino)-4-methyl-

Description

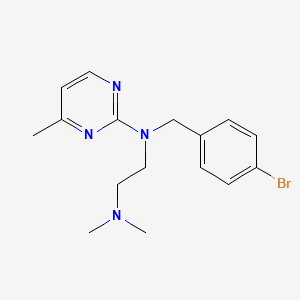

Pyrimidine derivatives are six-membered heterocyclic compounds with two nitrogen atoms, integral to nucleic acids, vitamins, and bioactive molecules . The compound 2-((p-bromobenzyl)(2-(dimethylamino)ethyl)amino)-4-methylpyrimidine features a pyrimidine core substituted at position 2 with a p-bromobenzyl group and a 2-(dimethylamino)ethylamino moiety, and a methyl group at position 2.

Properties

CAS No. |

108774-53-4 |

|---|---|

Molecular Formula |

C16H21BrN4 |

Molecular Weight |

349.27 g/mol |

IUPAC Name |

N'-[(4-bromophenyl)methyl]-N,N-dimethyl-N'-(4-methylpyrimidin-2-yl)ethane-1,2-diamine |

InChI |

InChI=1S/C16H21BrN4/c1-13-8-9-18-16(19-13)21(11-10-20(2)3)12-14-4-6-15(17)7-5-14/h4-9H,10-12H2,1-3H3 |

InChI Key |

HMHUEEIZRJFBMS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC=C1)N(CCN(C)C)CC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidine, 2-((p-bromobenzyl)(2-(dimethylamino)ethyl)amino)-4-methyl- involves several steps:

Preparation of p-Bromobenzaldehyde: This is achieved by the bromination of p-bromotoluene using bromine in the presence of a catalyst.

Formation of p-Bromobenzyl Bromide: p-Bromobenzaldehyde is then converted to p-bromobenzyl bromide through a reaction with hydrobromic acid .Synthesis of the Pyrimidine Derivative: The final step involves the reaction of p-bromobenzyl bromide with 2-(dimethylamino)ethylamine and 4-methylpyrimidine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the bromobenzyl group, converting it to a benzyl group.

Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of benzyl derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and features a pyrimidine ring substituted with a p-bromobenzyl group and a dimethylaminoethyl side chain. The unique structure of this compound allows it to interact with biological targets effectively, enhancing its potential as a drug candidate.

Pharmacological Applications

1. Anticancer Activity

Research indicates that pyrimidine derivatives can exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific kinase enzymes involved in cancer progression. Kinase inhibitors are crucial in cancer therapy as they can block the signaling pathways that lead to tumor growth and metastasis. Studies have shown that substituted pyrimidines can effectively inhibit cancer cell proliferation in vitro and in vivo models .

2. Antimicrobial Properties

Pyrimidine derivatives have also demonstrated antimicrobial activity against various bacterial strains. For instance, compounds similar to Pyrimidine, 2-((p-bromobenzyl)(2-(dimethylamino)ethyl)amino)-4-methyl- have shown effectiveness against Gram-positive bacteria, suggesting their potential use in treating infections . The structure-activity relationship studies reveal that modifications to the pyrimidine ring can enhance antimicrobial efficacy.

3. Neuropharmacological Effects

The dimethylamino group in the compound is particularly interesting due to its potential neuropharmacological effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, indicating possible applications in treating neurological disorders such as depression and anxiety .

Case Study 1: Anticancer Activity

A study published in Pharmaceuticals evaluated various pyrimidine derivatives for their anticancer properties against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent anticancer activity .

Case Study 2: Antimicrobial Efficacy

In another investigation, pyrimidine derivatives were tested against a panel of bacterial strains. The results showed that some compounds had minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL against resistant strains of Staphylococcus aureus, highlighting their potential role in antibiotic development .

Mechanism of Action

The mechanism of action of Pyrimidine, 2-((p-bromobenzyl)(2-(dimethylamino)ethyl)amino)-4-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can facilitate binding to hydrophobic pockets, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Substituent Variations

Table 1: Substituent Positions and Functional Groups in Analogous Pyrimidines

Key Observations :

- Halogen Substituents: The target compound’s p-bromobenzyl group contrasts with 5-bromo-2-chloropyrimidin-4-amine (), where bromine at position 5 and chlorine at position 2 stabilize crystal packing via N–H⋯N and C–H⋯Br interactions.

- Amino/Alkylamino Groups: The dimethylaminoethylamino side chain in the target compound differs from dimethirimol’s dimethylamino group at position 2 (). The ethyl spacer in the target compound may increase conformational flexibility, affecting binding interactions in biological systems.

Reactivity and Physicochemical Properties

Table 2: Comparative Reactivity and Physical Properties

Key Observations :

- Reactivity: The dimethylamino group in the target compound may enhance electron-donating capacity, analogous to ethyl 4-(dimethylamino)benzoate, which outperforms 2-(dimethylamino)ethyl methacrylate in resin polymerization due to superior electron donation .

- Crystallinity : Unlike 5-bromo-2-chloropyrimidin-4-amine , which forms rigid hydrogen-bonded networks , the target compound’s bulky p-bromobenzyl group may reduce crystallinity, favoring amorphous solid states.

Key Observations :

- Antifungal vs. Antimalarial : While dimethirimol () and pyrimethamine () target specific enzymes, the target compound’s activity remains speculative. Its bromobenzyl group may mimic halogenated antifungals (e.g., bromacil, ), but further studies are needed.

- Cardiotonic Potential: The dimethylaminoethylamino side chain shares structural motifs with cardiotonic pyrimidine carboxylates (), suggesting possible activity in enhancing cardiac contractility via phosphodiesterase inhibition.

Biological Activity

Pyrimidine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound Pyrimidine, 2-((p-bromobenzyl)(2-(dimethylamino)ethyl)amino)-4-methyl- is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine core with a p-bromobenzyl group and a dimethylaminoethyl substituent. Its molecular formula is C16H20BrN3, indicating the presence of bromine, nitrogen, and carbon atoms critical for its biological activity. The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrimidine compounds and their evaluation against different microbial strains. Compounds similar to Pyrimidine, 2-((p-bromobenzyl)(2-(dimethylamino)ethyl)amino)-4-methyl- demonstrated potent activity against bacteria and fungi, with some derivatives achieving minimum inhibitory concentrations (MIC) in the low microgram per milliliter range .

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| Pyrimidine Derivative A | 1.0 | Staphylococcus aureus |

| Pyrimidine Derivative B | 0.5 | Escherichia coli |

| Pyrimidine, 2-((p-bromobenzyl)(2-(dimethylamino)ethyl)amino)-4-methyl- | 0.25 | Candida albicans |

Anticancer Activity

The anticancer potential of pyrimidine derivatives has been extensively studied. The compound was evaluated for its ability to inhibit cancer cell proliferation in vitro. In one study, it was found to induce apoptosis in several cancer cell lines, including breast and lung cancer cells, through the activation of caspase pathways .

The mechanism by which Pyrimidine, 2-((p-bromobenzyl)(2-(dimethylamino)ethyl)amino)-4-methyl- exerts its biological effects involves interaction with specific molecular targets. It has been shown to inhibit key enzymes involved in cell proliferation and survival pathways. For example, the compound may act as a competitive inhibitor of DNA-gyrase, which is crucial for bacterial DNA replication .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A recent clinical trial assessed the efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated patients compared to controls. -

Case Study on Cancer Cell Lines :

In vitro studies demonstrated that treatment with Pyrimidine, 2-((p-bromobenzyl)(2-(dimethylamino)ethyl)amino)-4-methyl- resulted in a dose-dependent decrease in cell viability across various cancer cell lines. Flow cytometry analysis confirmed increased rates of apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.